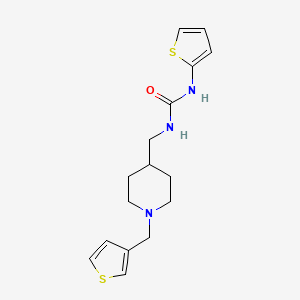

1-(Thiophen-2-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea

Description

Properties

IUPAC Name |

1-thiophen-2-yl-3-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3OS2/c20-16(18-15-2-1-8-22-15)17-10-13-3-6-19(7-4-13)11-14-5-9-21-12-14/h1-2,5,8-9,12-13H,3-4,6-7,10-11H2,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZXDTNFLIIVGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=CS2)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiophen-2-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea typically involves multiple steps:

Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting thiophen-3-ylmethylamine with 4-piperidone under reductive amination conditions.

Urea Formation: The piperidine intermediate is then reacted with thiophen-2-yl isocyanate to form the desired urea compound. This step usually requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-2-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The urea group can be reduced to form corresponding amines.

Substitution: The thiophene rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene derivatives, including those containing piperidine moieties. The compound has shown promise in inducing apoptosis in cancer cells, particularly in models such as FaDu hypopharyngeal tumor cells. The mechanism involves interaction with specific protein binding sites, which may enhance its efficacy compared to traditional chemotherapeutics like bleomycin .

Table 1: Anticancer Activity of Thiophene Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(Thiophen-2-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea | FaDu | TBD | Apoptosis induction |

| Bleomycin | FaDu | 5 | DNA damage |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease. By inhibiting acetylcholinesterase and butyrylcholinesterase enzymes, it may enhance cholinergic transmission and provide neuroprotection against cognitive decline associated with neurodegenerative diseases .

Table 2: Inhibition Potency Against Cholinesterases

| Compound Name | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Donepezil | 0.5 | 10 |

Synthesis and Structure Activity Relationship (SAR)

Understanding the synthesis pathways and structure activity relationships is crucial for optimizing the therapeutic efficacy of this compound. Various synthetic routes have been explored, often focusing on enhancing metabolic stability and activity through structural modifications.

Case Study: Synthesis Optimization

A recent study involved optimizing the synthesis of related thiophene derivatives using different solvents and catalysts, achieving significant yields under specific conditions . The findings suggest that small changes in the molecular structure can lead to substantial differences in biological activity.

Table 3: Synthesis Conditions for Thiophene Derivatives

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| PPA/SiO2 | 60 | Best yield with benzaldehyde |

| SSA without solvent | TBD | Low yield; requires optimization |

Potential Biocidal Applications

The biocidal properties of thiophene derivatives have also been explored, particularly in agricultural settings where they demonstrate antifungal activity against various strains . The incorporation of piperidine rings enhances their interaction with fungal enzymes, making them effective agents against plant pathogens.

Table 4: Antifungal Activity Against Various Strains

| Compound Name | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | C. albicans ATCC 76615 | TBD |

| Control Compound | C. albicans ATCC 76615 | TBD |

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The thiophene rings may interact with aromatic residues in proteins, while the urea group can form hydrogen bonds with active site residues. This compound may modulate the activity of enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Diversity

Key Observations :

- The target compound’s dual thiophene design distinguishes it from analogs with bulkier substituents (e.g., adamantane in ACPU) or electron-withdrawing groups (e.g., trifluoromethyl in Compound 11). Thiophene rings may improve π-π stacking in target binding compared to aliphatic or adamantane groups .

- Unlike Compound 7n, which incorporates a pyridine-thioether group, the target compound lacks sulfur-based linkers but retains heteroaromatic diversity through thiophenes .

Key Observations :

- Piperidin-4-yl urea derivatives are commonly synthesized via carbodiimide-mediated coupling (e.g., EDCI/DMAP) or nucleophilic acyl substitution, as seen in ACPU and Compound 11 . The target compound likely follows a similar route.

- Thiophene-containing analogs (e.g., ’s pyrimidin-2-ol derivatives) achieve moderate-to-high yields (65–80%), suggesting feasible scalability for the target compound .

Key Observations :

- Thiophene moieties (as in the target compound) are associated with kinase inhibition and CNS activity, contrasting with adamantane-based ureas (e.g., ACPU) targeting soluble epoxide hydrolase (sEH) .

- The absence of strong electron-withdrawing groups (e.g., trifluoromethyl in Compound 11) may reduce metabolic stability compared to analogs but improve blood-brain barrier penetration .

Physicochemical and Computational Data

- LogP/Lipophilicity : Thiophene rings increase lipophilicity (predicted LogP ~3.5 for the target compound) compared to pyridine-containing analogs (e.g., Compound 7n, LogP ~2.8) .

- Hydrogen Bonding: The urea core provides two hydrogen-bond donors, similar to other derivatives, but thiophene’s lower electronegativity vs. pyridine may weaken polar interactions .

- Crystallography : Piperidin-4-yl ureas often exhibit stable chair conformations (supported by SHELX-refined structures in ), which may enhance binding rigidity .

Biological Activity

1-(Thiophen-2-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea is a compound of interest due to its potential biological activities. This article synthesizes current research findings, including its synthesis, biological activities, structure-activity relationships (SAR), and case studies.

Chemical Structure and Synthesis

The compound features a urea moiety, which is known for its diverse biological activities. The synthesis typically involves the reaction of thiophene derivatives with piperidine-based amines. This structural framework allows for various modifications that can enhance biological potency.

Biological Activities

The compound has been evaluated for several biological activities, including:

1. Antimicrobial Activity

Research indicates that urea derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against a range of bacteria and fungi, with some derivatives demonstrating IC50 values in the low micromolar range against pathogens such as Staphylococcus aureus and Escherichia coli .

2. Anticancer Activity

Compounds similar to this compound have been tested against various cancer cell lines. Notably, derivatives have shown selective cytotoxicity with GI50 values indicating significant antiproliferative effects on cancer cells . For example, one study reported an IC50 of 25.1 µM against non-small cell lung cancer cells .

3. Anti-Urease Activity

This compound has also been examined for its urease inhibitory properties. Urea derivatives typically show considerable inhibition of urease, an enzyme linked to several diseases, including kidney stones and gastric ulcers. Some studies report IC50 values as low as 0.61 µM for structurally similar compounds, highlighting the potential of this class in therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of urea derivatives often correlates with their structural features. Modifications in the thiophene rings or the piperidine substituents can significantly impact potency:

| Compound | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| 7h | Thiophen derivative | 0.61 ± 0.06 | Strong anti-urease |

| 7m | Thiophen derivative | 0.86 ± 0.08 | Moderate anti-urease |

| 27d | Methyl urea derivative | >100 | Reduced activity against cancer |

Notably, the introduction of electron-withdrawing groups tends to enhance anti-cancer and antimicrobial activities, while bulky substituents may reduce potency .

Case Studies

Several studies have explored the therapeutic potential of urea derivatives:

- Anti-Trypanosomal Activity : A series of urea analogues were tested against Trypanosoma brucei, showing promising results with several compounds achieving IC50 values below 100 nM .

- Anticancer Efficacy : In vitro studies demonstrated that specific urea derivatives exhibited selective cytotoxicity against breast cancer cell lines (MDA-MB-231 and MCF-7), with notable differences in efficacy based on structural modifications .

- Antimicrobial Testing : Compounds were evaluated for their ability to inhibit growth in pathogenic strains, yielding effective results against both Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(thiophen-2-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s urea core can be synthesized via palladium-catalyzed coupling or nucleophilic substitution. For example, palladium-catalyzed reactions (e.g., ligand-regulated coupling of isocyanides with amines) may improve yield and regioselectivity . Optimize solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalyst loading (e.g., 5–10 mol% Pd(OAc)₂). Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the piperidinyl-thiophene precursor before urea formation .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Use ¹H/¹³C NMR to confirm thiophene and piperidine moieties. Thiophene protons typically appear as doublets in δ 6.8–7.5 ppm, while piperidine methylenes resonate as multiplets near δ 2.5–3.5 ppm. Urea NH protons are broad signals at δ 9.0–10.5 ppm but may exchange in DMSO-d₆ . IR spectroscopy (N-H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) and high-resolution mass spectrometry (HRMS) further validate molecular weight.

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Screen for antiproliferative activity using MTT assays (48–72 hr incubation) in cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., cisplatin) and measure IC₅₀ values. For receptor-targeted studies (e.g., kinase inhibition), use ELISA-based assays with recombinant proteins and ATP-competitive substrates .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Wear PPE (gloves, lab coat, goggles) and work in a fume hood. Refer to SDS guidelines for urea derivatives: avoid inhalation, store at 2–8°C under inert gas, and dispose via hazardous waste protocols. Monitor stability under light and humidity using TLC or HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity or selectivity?

- Methodological Answer : Systematically modify substituents on the thiophene or piperidine rings. For example:

- Replace thiophene with furan or phenyl to assess π-π stacking effects.

- Introduce electron-withdrawing groups (e.g., -CF₃) to the piperidine nitrogen to modulate basicity.

Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinases), followed by synthesis and kinetic assays (e.g., SPR for binding affinity) .

Q. What computational methods are effective for predicting physicochemical properties or reaction pathways?

- Methodological Answer : Employ density functional theory (DFT) to calculate electron distribution (e.g., HOMO/LUMO energies) and identify reactive sites. Use molecular dynamics (MD) simulations (AMBER or GROMACS) to study solubility in aqueous/organic solvents. For reaction design, apply quantum chemical path searches (e.g., GRRM) to identify intermediates and transition states .

Q. How can contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological Answer : Verify compound purity via HPLC (≥95%) and exclude batch variability. Replicate assays under standardized conditions (e.g., cell passage number, serum concentration). Use orthogonal methods (e.g., Western blot for target protein inhibition alongside cell viability assays) to confirm mechanisms .

Q. What strategies address poor aqueous solubility during formulation for in vivo studies?

- Methodological Answer : Use co-solvents (e.g., PEG-400, cyclodextrins) or nanoformulations (liposomes, micelles). Determine logP experimentally (shake-flask method) and correlate with solubility. For intravenous administration, prepare phosphate-buffered saline (PBS) solutions with ≤10% DMSO .

Q. How can mechanistic studies elucidate the compound’s mode of action at the molecular level?

- Methodological Answer : Perform X-ray crystallography or cryo-EM to resolve ligand-target complexes. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics. For intracellular targets, employ siRNA knockdown or CRISPR-Cas9 gene editing to validate pathway involvement .

Methodological Notes

- Synthesis Optimization : Prioritize atom economy and green chemistry principles (e.g., microwave-assisted synthesis) to reduce waste .

- Data Reproducibility : Document reaction parameters (e.g., stirring rate, inert atmosphere) and share raw spectral data in supplementary materials .

- Ethical Compliance : Adhere to institutional guidelines for biological testing and computational data sharing (e.g., FAIR principles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.